6-[(Cyclohexylethylamino)sulfonyl]chromen-2-one
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Overview
Description
6-[(Cyclohexylethylamino)sulfonyl]chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure with a cyclohexylethylamino sulfonyl group attached, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cyclohexylethylamino)sulfonyl]chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through various methods, including the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Cyclohexylethylamino Group: The cyclohexylethylamino group can be introduced through nucleophilic substitution reactions, where a suitable amine (cyclohexylethylamine) reacts with a sulfonyl chloride derivative of the chromen-2-one core.
Final Coupling: The final step involves coupling the cyclohexylethylamino group with the chromen-2-one core under appropriate reaction conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-[(Cyclohexylethylamino)sulfonyl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Derivatives with different functional groups replacing the sulfonyl group.
Scientific Research Applications
6-[(Cyclohexylethylamino)sulfonyl]chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific optical and electronic properties due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-[(Cyclohexylethylamino)sulfonyl]chromen-2-one involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This compound can also interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known coumarin derivative used as an anticoagulant.
Dicoumarol: Another anticoagulant with a similar core structure.
Coumarin-3-carboxylic acid: A coumarin derivative with different substituents but similar biological activities.
Uniqueness
6-[(Cyclohexylethylamino)sulfonyl]chromen-2-one is unique due to the presence of the cyclohexylethylamino sulfonyl group, which imparts distinct chemical and biological properties compared to other coumarin derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H21NO4S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-2-oxochromene-6-sulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-2-18(14-6-4-3-5-7-14)23(20,21)15-9-10-16-13(12-15)8-11-17(19)22-16/h8-12,14H,2-7H2,1H3 |
InChI Key |
QLXRKLLIUIDUGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
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